2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid
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Overview
Description
2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a tetrahydrofuran ring attached to a nicotinic acid moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid typically begins with nicotinic acid and tetrahydrofuran.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nicotinic acid moiety, converting it into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized tetrahydrofuran derivatives.
Reduction: Reduced nicotinic acid derivatives.
Substitution: Substituted amino-nicotinic acid derivatives.
Scientific Research Applications
2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid, known for its role in lipid metabolism and cardiovascular health.
Tetrahydrofuran: A structural component of the compound, widely used as a solvent and in the synthesis of various organic compounds.
Aminonicotinic Acids: A class of compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to the presence of both the tetrahydrofuran ring and the nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-4-1-5-12-10(9)13-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWXSICGUBTLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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